molecular formula C10H21NaO4S B14682608 2-Decanol, hydrogen sulfate, sodium salt CAS No. 32687-84-6

2-Decanol, hydrogen sulfate, sodium salt

Katalognummer: B14682608
CAS-Nummer: 32687-84-6
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: UOCBNOYTNWINFD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Decanol, hydrogen sulfate, sodium salt is an organosulfate compound with the molecular formula C10H23NaO4S. This compound is a sodium salt derivative of 2-decanol, where the hydroxyl group is replaced by a hydrogen sulfate group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanol, hydrogen sulfate, sodium salt typically involves the sulfation of 2-decanol. This can be achieved by reacting 2-decanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfur trioxide to 2-decanol under controlled conditions, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or distillation to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Decanol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-decanol and sulfuric acid.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions often involve the use of solvents like dichloromethane and controlled temperatures.

    Hydrolysis: This reaction typically occurs in aqueous solutions at varying pH levels.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation of the derivative compounds.

Major Products

    Substitution Reactions: Products vary based on the substituent introduced.

    Hydrolysis: The primary products are 2-decanol and sulfuric acid.

Wissenschaftliche Forschungsanwendungen

2-Decanol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in studies involving cell membrane interactions and protein binding due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, personal care products, and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-Decanol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules in a solution. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Decanol: The parent compound, which lacks the hydrogen sulfate group.

    Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer carbon chain.

    Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.

Uniqueness

2-Decanol, hydrogen sulfate, sodium salt is unique due to its specific carbon chain length and the presence of the hydrogen sulfate group. This combination provides distinct surfactant properties, making it suitable for specialized applications where other surfactants may not be as effective.

Eigenschaften

CAS-Nummer

32687-84-6

Molekularformel

C10H21NaO4S

Molekulargewicht

260.33 g/mol

IUPAC-Name

sodium;decan-2-yl sulfate

InChI

InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI-Schlüssel

UOCBNOYTNWINFD-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.